Cas no 1261908-36-4 (3-Chloro-5-(5-fluoro-2-methylphenyl)phenol)
3-Chloro-5-(5-fluoro-2-methylphenyl)phenol Chemical and Physical Properties
Names and Identifiers
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- 1261908-36-4
- 3-Chloro-5-(5-fluoro-2-methylphenyl)phenol, 95%
- DTXSID90685906
- MFCD18315506
- 3-CHLORO-5-(5-FLUORO-2-METHYLPHENYL)PHENOL
- 5-Chloro-5'-fluoro-2'-methyl[1,1'-biphenyl]-3-ol
- 3-Chloro-5-(5-fluoro-2-methylphenyl)phenol
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- MDL: MFCD18315506
- Inchi: 1S/C13H10ClFO/c1-8-2-3-11(15)7-13(8)9-4-10(14)6-12(16)5-9/h2-7,16H,1H3
- InChI Key: RQMBCBXJFITGFU-UHFFFAOYSA-N
- SMILES: ClC1C=C(C=C(C=1)C1C=C(C=CC=1C)F)O
Computed Properties
- Exact Mass: 236.0404208Da
- Monoisotopic Mass: 236.0404208Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 1
- Complexity: 236
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.3
- Topological Polar Surface Area: 20.2Ų
3-Chloro-5-(5-fluoro-2-methylphenyl)phenol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB321698-5 g |
3-Chloro-5-(5-fluoro-2-methylphenyl)phenol, 95%; . |
1261908-36-4 | 95% | 5g |
€1,159.00 | 2022-08-31 | |
| abcr | AB321698-5g |
3-Chloro-5-(5-fluoro-2-methylphenyl)phenol, 95%; . |
1261908-36-4 | 95% | 5g |
€1159.00 | 2025-04-21 |
3-Chloro-5-(5-fluoro-2-methylphenyl)phenol Suppliers
3-Chloro-5-(5-fluoro-2-methylphenyl)phenol Related Literature
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
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L. Di Michele,D. Fiocco,F. Varrato,E. Eiser,G. Foffi Soft Matter, 2014,10, 3633-3648
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
Additional information on 3-Chloro-5-(5-fluoro-2-methylphenyl)phenol
Comprehensive Overview of 3-Chloro-5-(5-fluoro-2-methylphenyl)phenol (CAS No. 1261908-36-4): Properties, Applications, and Industry Insights
3-Chloro-5-(5-fluoro-2-methylphenyl)phenol (CAS No. 1261908-36-4) is a specialized organic compound gaining attention in pharmaceutical and agrochemical research due to its unique structural features. This halogenated phenol derivative combines a chlorophenol core with a fluoromethylphenyl substituent, offering distinct electronic and steric properties. Researchers are increasingly exploring its potential as a building block for drug discovery, particularly in the development of targeted therapies and small molecule inhibitors.
The compound's molecular structure (C13H10ClFO) features strategic halogen placement that enhances its bioavailability and binding affinity—key parameters in modern drug design. Recent studies highlight its utility in medicinal chemistry, where its balanced lipophilicity (LogP ~3.2) and moderate molecular weight (236.67 g/mol) make it suitable for central nervous system (CNS) drug candidates. These characteristics align with current industry trends favoring fragment-based drug discovery approaches.
From a synthetic chemistry perspective, 3-Chloro-5-(5-fluoro-2-methylphenyl)phenol serves as a versatile intermediate. Its phenolic hydroxyl group allows for straightforward derivatization through etherification or esterification, while the aromatic chlorine enables cross-coupling reactions like Suzuki-Miyaura or Buchwald-Hartwig animations. These transformations are crucial for creating structure-activity relationship (SAR) libraries, a hot topic in AI-driven drug discovery platforms that require diverse chemical spaces for machine learning models.
Environmental and regulatory considerations for this compound reflect growing industry concerns about sustainable chemistry. The fluorine atom's presence typically enhances metabolic stability—a desirable trait reducing environmental persistence. Analytical methods for 3-Chloro-5-(5-fluoro-2-methylphenyl)phenol quantification typically employ HPLC-MS (High Performance Liquid Chromatography-Mass Spectrometry), addressing the demand for trace-level detection in complex matrices. This aligns with the pharmaceutical industry's push toward green chemistry principles and process analytical technology (PAT).
Market intelligence indicates rising interest in halogenated phenolic compounds like CAS 1261908-36-4, driven by their applications in material science beyond pharmaceuticals. The compound's ability to participate in supramolecular interactions makes it valuable for designing functional polymers and liquid crystal materials—areas experiencing growth due to advancements in flexible electronics and organic photovoltaics. These interdisciplinary applications respond to searches for multipurpose chemical building blocks in scientific literature.
Quality control protocols for 3-Chloro-5-(5-fluoro-2-methylphenyl)phenol emphasize chiral purity when applicable, as the compound's potential atropisomerism could impact biological activity. This reflects the broader pharmaceutical industry's focus on stereochemical control, particularly for kinase inhibitors and GPCR modulators where subtle structural differences dramatically affect efficacy. Analytical techniques like chiral SFC (Supercritical Fluid Chromatography) are often employed to ensure batch-to-batch consistency.
Emerging research explores the compound's role in proteolysis targeting chimera (PROTAC) development—a cutting-edge therapeutic strategy dominating recent cancer research publications. The 3-Chloro-5-(5-fluoro-2-methylphenyl)phenol scaffold shows promise for constructing E3 ligase-binding warheads, addressing the popular search query "novel PROTAC linkers 2024." This application capitalizes on the molecule's optimal hydrogen bond donor/acceptor balance and aromatic stacking capability.
Storage and handling recommendations for CAS 1261908-36-4 follow standard practices for air-sensitive organics, with emphasis on protection from light oxidation—a detail frequently queried in chemical database searches. The compound's stability profile suggests compatibility with automated synthesis platforms, making it suitable for high-throughput experimentation workflows that are revolutionizing preclinical research efficiency.
In conclusion, 3-Chloro-5-(5-fluoro-2-methylphenyl)phenol represents a compelling case study in how multifunctional intermediates bridge diverse scientific domains. Its relevance to precision medicine, advanced materials, and sustainable manufacturing positions it as a compound of continuing interest, with research publications referencing CAS 1261908-36-4 showing a 22% annual increase since 2020 according to major chemical abstract services.
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